Isobutyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 8 ml 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Food Science Research

Due to its pleasant flavor profile resembling pineapple, banana, and other fruits, isobutyl butyrate can be used as a control substance in studies evaluating taste perception and flavor preferences. Researchers can employ it to calibrate instruments or standardize taste tests [].

Chemical Research

Isobutyl butyrate's chemical properties, like its volatility and solubility, might be of interest to researchers studying esterification reactions or the behavior of organic compounds. It can serve as a reference material in experiments exploring solvent interactions or fragrance diffusion [].

It is important to note that the aforementioned applications are hypothetical, and more research is needed to establish a definitive role for isobutyl butyrate in scientific research.

Here are some additional points to consider:

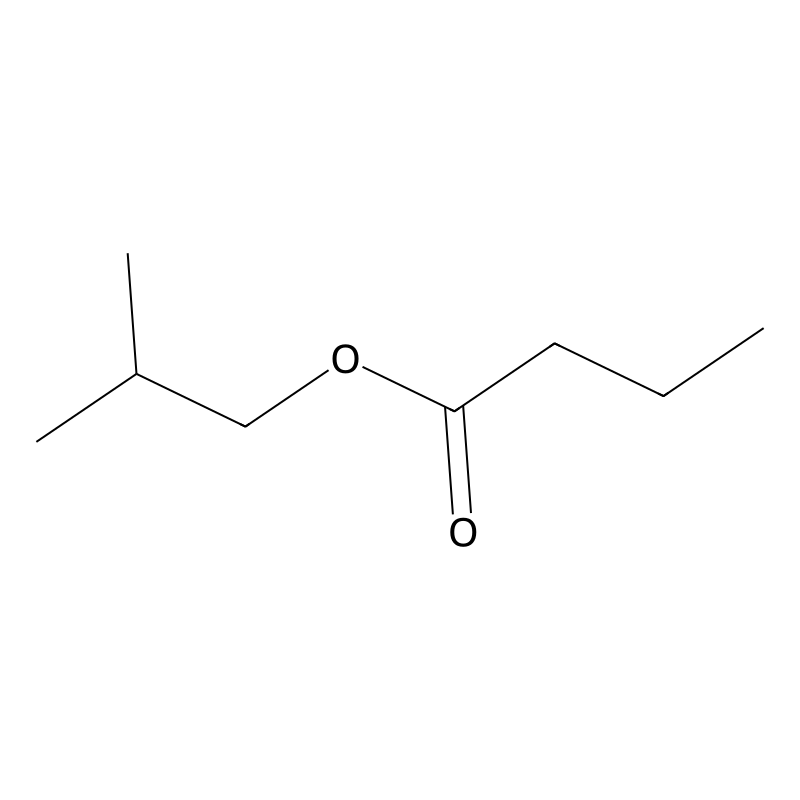

Isobutyl butyrate is an organic compound classified as a butyrate ester, formed through the condensation of butanoic acid and isobutanol. It has the chemical formula C₈H₁₆O₂ and is recognized for its pleasant fruity aroma, making it a popular ingredient in food flavoring and fragrance formulations. This compound is characterized by its low solubility in water, with a boiling point of approximately 332°F (167°C) and a specific gravity of 0.872 at 68°F (20°C) .

Isobutyl butyrate interacts with olfactory receptors in the nose, triggering a specific odor perception in the brain. The exact mechanism of this interaction is not fully understood, but it likely involves the shape and functional groups of the molecule fitting into specific binding sites on the receptors [].

Available data:

- The Food and Drug Administration (FDA) considers isobutyl butyrate to be "Generally Recognized As Safe" (GRAS) for use in food at certain concentrations.

Safety Precautions:

- Standard laboratory safety practices should be followed when handling isobutyl butyrate, including the use of personal protective equipment such as gloves, safety glasses, and fume hoods when necessary.

- Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl butyrate can hydrolyze to yield butanoic acid and isobutanol.

- Transesterification: It can react with other alcohols to form different esters, which is a common reaction in biodiesel production.

- Oxidation: Isobutyl butyrate may be oxidized under certain conditions to produce carboxylic acids or other functional groups, although specific conditions for these reactions are not well-documented .

Isobutyl butyrate exhibits low toxicity levels when ingested or inhaled, causing mild symptoms such as headache or dizziness at high concentrations. It has been assessed for skin sensitization and found to have no significant irritant effects . Its pleasant aroma contributes to its use in food flavoring, enhancing sensory experiences without adverse biological effects at regulated concentrations.

The primary method for synthesizing isobutyl butyrate involves the esterification reaction between butanoic acid and isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to promote the formation of the ester. The general reaction can be summarized as follows:

This synthesis method allows for the production of isobutyl butyrate in a controlled environment, ensuring high purity and yield .

Isobutyl butyrate is primarily utilized in:

- Food Industry: As a flavoring agent, it imparts fruity notes to various food products.

- Fragrance Industry: Used in perfumes and scented products due to its appealing aroma.

- Chemical Intermediate: Serves as a precursor in the synthesis of other chemical compounds .

Studies on the interactions of isobutyl butyrate with biological systems indicate minimal adverse effects at typical exposure levels. Its interaction with hydroxyl radicals in the atmosphere suggests it may degrade over time, with an estimated half-life of about 3.4 days when exposed to photochemically produced hydroxyl radicals . This degradation pathway highlights its environmental behavior and potential impact on air quality.

Several compounds share structural similarities with isobutyl butyrate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Butyl Butyrate | C₈H₁₈O₂ | Similar structure; used as a flavoring agent. |

| Isobutyl Isobutyrate | C₈H₁₈O₂ | Slightly different structure; used in fragrances. |

| Ethyl Butyrate | C₇H₁₄O₂ | Lower boiling point; commonly used in food flavoring. |

Uniqueness of Isobutyl Butyrate

Isobutyl butyrate's unique fruity aroma differentiates it from similar compounds. While many esters share similar chemical properties, its specific sensory profile makes it particularly valuable in flavor and fragrance applications. Additionally, its relatively low toxicity enhances its suitability for use in consumer products compared to some other esters .

Enzymatic Synthesis Mechanisms

Lipase-Catalyzed Esterification Dynamics

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are pivotal in synthesizing isobutyl butyrate via alcoholysis or esterification. These enzymes operate at lipid-water interfaces, leveraging their unique α/β-hydrolase fold to catalyze acyl transfer. Immobilized lipases, such as Thermomyces lanuginosus lipase (Lipozyme TL-IM), enhance reaction efficiency by stabilizing the enzyme in non-aqueous media. For instance, optimizing butyl butyrate synthesis with Lipozyme TL-IM achieved 90% yield in 2 hours under conditions of 48°C, a 3:1 butanol-to-butyric acid molar ratio, and 40% biocatalyst loading [7].

Competitive inhibition by short-chain acids like butyric acid poses a challenge. Butyric acid concentrates in the enzyme’s microaqueous layer, lowering local pH and deactivating the lipase [2]. Strategies to mitigate inhibition include solvent selection (e.g., n-hexane) to reduce acid polarity and continuous water removal to shift equilibrium toward esterification [1] [3]. Reaction systems integrating chemical synthesis and physical separation, such as liquid-vapor setups, further improve yields by simultaneously removing water and esters [1].

Table 1: Optimized Parameters for Lipase-Catalyzed Isobutyl Butyrate Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 45–50°C | Maximizes activity while minimizing denaturation [7] |

| Substrate Molar Ratio | 3:1 (Alcohol:Acid) | Reduces acid inhibition [7] |

| Biocatalyst Loading | 30–40% (w/w of acid) | Balances enzyme cost and efficiency [7] |

| Solvent | n-Hexane | Minimizes polarity-induced inhibition [3] [7] |

Alcohol Acyltransferase (AAT)-Mediated Condensation

Alcohol acyltransferases (AATs; EC 2.3.1.84) condense alcohols and acyl-CoA thioesters into esters with high specificity. Unlike lipases, AATs operate in aqueous environments and are integral to microbial ester biosynthesis. For example, Staphylococcus aureus chloramphenicol acetyltransferase (CAT~Sa~) variants engineered via directed evolution show enhanced activity toward isobutanol and butyryl-CoA, enabling selective isobutyl butyrate production [4].

AATs exhibit substrate promiscuity, necessitating protein engineering for specificity. High-throughput screening platforms using Escherichia coli coupled with colorimetric assays have identified mutations like CAT~Sa~ Y20F, which doubles catalytic efficiency for butyryl-CoA [4] [6]. Structural studies reveal that substrate selectivity arises from hydrophobic pockets accommodating acyl-CoA chain lengths, with butyryl-CoA (C4) favored over acetyl-CoA (C2) [4] [6].

Microbial Production Systems

Synthetic Escherichia coli Coculture Strategies

Compartmentalizing metabolic pathways in synthetic microbial consortia minimizes metabolic burden and enhances yield. A coculture of two Escherichia coli specialists was engineered for isobutyl butyrate biosynthesis:

- Glucose Specialist (HSEC0916): Converts glucose to isobutanol via the Ehrlich pathway (Figure 1A). Deletion of adhE eliminates ethanol/byproduct formation [6].

- Xylose Specialist (HSEC1017): Metabolizes xylose to butyryl-CoA via a reversed β-oxidation pathway. Co-expression of AATs (e.g., Fragaria × ananassa SAAT) condenses butyryl-CoA with isobutanol [6].

This division of labor improved titers 4.2-fold compared to monocultures, reaching 1.8 g/L isobutyl butyrate in 48 hours [6].

Compartmentalized Pathway Modularization in Prokaryotic Consortia

Resource allocation conflicts in single-cell systems are resolved by spatial separation of pathway modules. In the Escherichia coli coculture:

- Isobutanol Module: Localized in HSEC0916, driven by ilvIHCD and kivd-adhA genes under glucose-inducible promoters [6].

- Butyryl-CoA Module: Encoded in HSEC1017 under xylose-inducible control, utilizing atoB-hbd-crt-bcd-etfAB genes [6].

- Esterification Module: AATs in HSEC1017 catalyze the final condensation, with surfactant-coated enzymes enhancing solubility in hydrophobic environments [3] [6].

Table 2: Performance Metrics of Compartmentalized Coculture Systems

| Metric | Coculture | Monoculture |

|---|---|---|

| Isobutyl Butyrate Titer | 1.8 g/L | 0.43 g/L |

| Selectivity | 78% | 32% |

| Byproducts | Isobutyl acetate (12%) | Ethyl esters (41%) |

Adjusting inoculation ratios (e.g., 1:2 glucose-to-xylose specialist ratio) and pH (6.5–7.0) further optimizes production by aligning metabolic rates [6].

Substrate Specificity Profiling of Alcohol Acyltransferase Variants

Alcohol acyltransferases represent a critical class of enzymes for the biosynthesis of isobutyl butyrate, catalyzing the condensation of acyl-coenzyme A with alcohols to form ester products [1]. The substrate specificity of these enzymes directly determines both the efficiency and selectivity of ester formation, making comprehensive profiling of alcohol acyltransferase variants essential for optimizing isobutyl butyrate production.

Recent advances in high-throughput screening methodologies have enabled rapid profiling of alcohol acyltransferase substrate specificity through microplate-based culturing techniques coupled with colorimetric assays [2] [3]. These approaches facilitate the evaluation of enzyme variants against diverse alcohol substrates, providing quantitative data on catalytic efficiency and substrate preference. The development of such screening platforms has proven particularly valuable for identifying beneficial mutations that enhance specific ester synthesis pathways.

| AAT Variant | Substrate | Product | Relative Activity (%) | Km (mM) |

|---|---|---|---|---|

| Wild-type (WT) | Isobutanol | Isobutyl acetate | 100 | NR |

| CAT_Sa F97W | Isobutanol | Isobutyl acetate | 639 | NR |

| CAT_Sa F97T | Butanol | Butyl acetate | 12.42 mg/L | NR |

| ATF1_Sc P348M | Butanol | Butyl acetate | 334 | NR |

| ATF1_Sc P348A | Butanol | Butyl acetate | 290 | NR |

| ATF1_Sc P348S | Butanol | Butyl acetate | 288 | NR |

| VpAAT H166A | Isobutanol | No activity | 0 | NR |

| VpAAT D170A | Isobutanol | No activity | 0 | NR |

| PpAAT H165V | Multiple alcohols | Various esters | Decreased | NR |

| SAAT | Octanol | Octyl esters | High | 0.73 |

| CM-AAT1 | Multiple alcohols | Various esters | High | NR |

The chloramphenicol acetyltransferase from Staphylococcus aureus has emerged as a particularly versatile scaffold for engineering enhanced substrate specificity [2] [3]. The F97W variant demonstrated remarkable improvement in isobutyl acetate synthesis, achieving approximately 6.39-fold enhancement compared to the wild-type enzyme. This substantial activity increase resulted from strategic modification of the binding pocket architecture, where the F97 residue plays a crucial role in determining alcohol substrate preference [3].

Systematic investigation of the F97 position through saturation mutagenesis revealed distinct substrate preferences among variants. The F97T mutant exhibited high specificity for butanol, producing butyl acetate with minimal cross-reactivity, demonstrating the feasibility of engineering designer ester synthesis through targeted residue modifications [3]. These findings highlight the importance of the F97 residue in shaping the enzyme's binding pocket and its influence on substrate selectivity.

The alcohol acyltransferase from Saccharomyces cerevisiae (ATF1) has also been subject to extensive engineering efforts focused on improving butyl acetate production [3]. Model-guided protein design targeting the P348 position yielded three highly active variants: P348M, P348A, and P348S, showing 3.34-fold, 2.90-fold, and 2.88-fold improvements in butyl acetate production, respectively. The P348 residue, located opposite to the catalytic histidine and aspartic acid residues, appears to influence alcohol substrate binding through modulation of the binding site architecture [3].

Critical residues within the conserved HXXXD motif have been identified as essential for catalytic activity across multiple alcohol acyltransferase families [1]. Mutations of histidine and aspartic acid residues in this motif, such as H166A and D170A in VpAAT, resulted in complete loss of catalytic activity, confirming their fundamental role in the catalytic mechanism [1]. These residues participate in proton transfer processes and stabilization of reaction intermediates during ester formation.

The strawberry alcohol acyltransferase demonstrated substrate specificity toward medium-chain alcohols, with heptanol and hexanoyl-coenzyme A representing optimal substrates with Km values of 0.73 millimolar and 0.41 millimolar, respectively [4]. This enzyme exhibited decreasing Km values with increasing alcohol chain length, indicating enhanced substrate binding affinity for longer-chain alcohols [4]. The specificity pattern suggests evolutionary adaptation for the synthesis of specific ester profiles characteristic of strawberry fruit aroma compounds.

Computational approaches have provided valuable insights into the molecular basis of substrate specificity differences among alcohol acyltransferase variants [1]. Molecular docking studies revealed that acetyl-coenzyme A adopts an extended conformation within the active site, with the acetyl group positioned near critical catalytic residues. The binding cavity comprises approximately 14 amino acid residues that form both electrostatic and hydrophobic interactions with the substrate [1].

The development of high-throughput screening platforms has enabled rapid identification of alcohol acyltransferase variants with improved catalytic properties for specific ester synthesis applications [2] [3]. These platforms integrate microplate-based culturing with automated analysis systems, allowing evaluation of thousands of enzyme variants within practical timeframes. The coupling of colorimetric assays with gas chromatography-mass spectrometry provides both quantitative activity measurements and product identification capabilities.

Engineering alcohol acyltransferases for enhanced isobutyl butyrate synthesis requires consideration of both substrate binding affinity and catalytic turnover rates [5] [6]. Recent studies have demonstrated that compartmentalization of biosynthetic pathways using engineered Escherichia coli cocultures can improve both ester production titers and selectivity compared to traditional monoculture approaches [5] [6]. These systems distribute different pathway modules between specialized cell types, reducing metabolic burden and enabling more precise control over flux distribution.

Immobilization Techniques for Lipase Reusability

Enzyme immobilization represents a fundamental strategy for enhancing the practical applicability of lipases in industrial esterification processes, particularly for isobutyl butyrate synthesis [7] [8]. The primary objectives of immobilization include improving enzyme stability, facilitating product separation, and enabling catalyst reuse, which collectively contribute to the economic viability of enzymatic processes [8] [9].

Physical adsorption represents the simplest immobilization strategy, involving the attachment of enzymes to solid supports through weak interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions [7] [10]. This method typically achieves high enzyme loading capacities, with reported values reaching 509.48 milligrams per gram of support material [7]. However, physical adsorption suffers from significant limitations in enzyme reusability, with only 23% of initial activity retained after five reaction cycles due to enzyme leaching under shear forces [7].

| Immobilization Method | Enzyme Loading (mg/g) | Activity Retention (%) | Reusability (Cycles) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Physical Adsorption | 509.48 | 21.2 | 5 (23% remaining) | High loading capacity | Poor reusability |

| Covalent Coupling (APTS) | 111.69 | 256.9 | 4 (75.8% remaining) | High activity | Decreased reusability |

| Covalent Coupling (MPTS) | 114.43 | 134.0 | 5 (100% remaining) | Excellent reusability | Lower activity |

| Cross-linked Enzyme Aggregates (CLEAs) | Variable | High | High | No carrier required | Complex preparation |

| Polydopamine Coating | 429 | 73.9 | 21 (70% remaining) | High loading, good stability | Moderate activity |

| Magnetic Nanoparticles | Variable | Variable | High | Easy separation | Cost |

| Epoxy Beads | Variable | High | 10+ | Good stability | Limited capacity |

| Glutaraldehyde Activation | Variable | High | 10+ | Strong attachment | Harsh conditions |

Covalent coupling strategies offer superior enzyme retention compared to physical adsorption, utilizing chemical linkers to form stable bonds between the enzyme and support material [7] [8]. Two prominent approaches involve the use of 3-aminopropyltriethoxysilane and 3-mercaptopropyltrimethoxysilane as coupling agents, providing amine and thiol functionalities, respectively [7]. The aminosilane-mediated coupling achieved 256.9% activity retention compared to free enzyme, though reusability decreased to 75.8% after four cycles [7]. In contrast, thiol-mediated coupling showed lower initial activity (134.0%) but maintained 100% activity retention after five reaction cycles, demonstrating superior long-term stability [7].

The enhanced reusability observed with thiol-mediated immobilization stems from the formation of stronger covalent bonds that resist enzyme detachment during repeated use [7]. The sulfur-metal coordination provides additional stability compared to amine-based linkages, making this approach particularly suitable for applications requiring extensive catalyst reuse [7].

Magnetic nanoparticle-based immobilization has emerged as a highly attractive approach due to the ease of catalyst separation and recovery using external magnetic fields [7] [11] [12]. Polydopamine-coated magnetic nanoparticles demonstrated exceptional enzyme loading capacity of 429 milligrams per gram, with 73.9% of available lipase successfully immobilized [11]. The polydopamine coating provides multiple functional groups for enzyme attachment while maintaining biocompatibility and reducing potential toxic effects [11].

The magnetic separation capability enables rapid catalyst recovery without the need for centrifugation or filtration steps, significantly simplifying downstream processing [7] [11]. Immobilized lipases on magnetic nanoparticles retained more than 70% of initial activity after 21 repeated cycles, demonstrating excellent long-term stability [11]. The magnetic responsiveness also allows for precise control over catalyst distribution within reaction systems, enabling optimization of mass transfer characteristics.

Cross-linked enzyme aggregates represent a carrier-free immobilization approach that eliminates the need for external support materials [8] [10]. This technique involves the precipitation of enzyme molecules followed by cross-linking with bifunctional reagents such as glutaraldehyde [8]. The resulting enzyme aggregates maintain high catalytic activity while providing enhanced stability compared to free enzymes [8]. However, the preparation process requires careful optimization of precipitation and cross-linking conditions to prevent enzyme denaturation.

Encapsulation techniques offer protection of enzymes from harsh reaction conditions while maintaining substrate accessibility [8] [10]. Polymeric matrices such as alginate, chitosan, and polyvinyl alcohol have been successfully employed for lipase encapsulation [10]. The encapsulation approach provides excellent enzyme retention while allowing controlled release of products, though diffusion limitations can reduce apparent catalytic activity [10].

The selection of appropriate immobilization techniques depends on specific process requirements, including reaction conditions, substrate characteristics, and economic considerations [8] [10]. For isobutyl butyrate synthesis, the hydrophobic nature of both substrates and products favors immobilization methods that maintain enzyme accessibility while providing adequate stability [13] [14].

Temperature and pH stability represent critical factors in evaluating immobilized enzyme performance [7]. Immobilized lipases typically demonstrate enhanced thermal stability compared to free enzymes, with optimal activity ranges extending to higher temperatures [7]. The protective effect of the support matrix reduces conformational changes that lead to enzyme inactivation, particularly at elevated temperatures where free enzymes rapidly lose activity [7].

pH stability studies have shown that immobilized lipases maintain activity across broader pH ranges compared to free enzymes [7]. The microenvironment created by the support material can buffer local pH changes and reduce protein aggregation near the isoelectric point [7]. Most immobilized lipase systems show optimal activity in the pH range of 8-9, consistent with the alkaline preference of these enzymes [7].

Recent advances in immobilization technology include the development of stimuli-responsive supports that allow controlled enzyme release or activity modulation [8] [9]. Smart polymers that respond to temperature, pH, or ionic strength changes provide opportunities for fine-tuning enzyme behavior during reaction processes [8]. These responsive systems enable optimization of enzyme activity based on reaction progress or changing substrate concentrations.

Directed Evolution of Esterification Catalysts

Directed evolution has emerged as the most powerful approach for engineering esterification catalysts with enhanced properties for isobutyl butyrate synthesis [15] [16] [17]. This methodology circumvents the limitations of rational design by exploring vast sequence spaces through iterative rounds of mutagenesis and selection, enabling the discovery of beneficial mutations that would be difficult to predict computationally [15] [17].

The directed evolution of lipases for enhanced enantioselectivity represents one of the most intensively studied applications in this field [15]. The lipase from Pseudomonas aeruginosa served as a model system for developing stereoselective catalysts through systematic mutagenesis approaches [15]. Initial studies utilized error-prone polymerase chain reaction to generate libraries with controlled mutation rates, typically introducing 1-3 amino acid substitutions per enzyme molecule [15].

| Enzyme System | Target Substrate | Enantioselectivity (E) | Activity Improvement (fold) | Mutations Required |

|---|---|---|---|---|

| P. aeruginosa Lipase WT | Chiral ester 1 | Low | 1 | 0 |

| P. aeruginosa Lipase Mutant J | Chiral ester 1 | >51 | 100 | 5 |

| Candida antarctica Lipase A (CalA) | α-substituted esters | Low | 1 | 0 |

| CalA Directed Evolution Variant | α-substituted esters | Enhanced | 2 orders of magnitude | Multiple |

| Nitrilase WT | Dinitrile 4 | 87.8% ee | 1 | 0 |

| Nitrilase Mutant (Best) | Dinitrile 4 | 98.1% ee | High | Multiple |

| Hydantoinase WT | Methionine precursor | (R)-selective | 1 | 0 |

| Hydantoinase Evolved | Methionine precursor | (S)-selective | Reversed selectivity | Multiple rounds |

| AAT1 WT | Various alcohols | Variable | 1 | 0 |

| AAT1 Engineered Variant | Various alcohols | Enhanced | Variable | Site-specific |

The most successful P. aeruginosa lipase variant, designated Mutant J, achieved enantioselectivity values exceeding 51 for the hydrolytic kinetic resolution of chiral esters [15]. This remarkable improvement resulted from five strategic amino acid substitutions that collectively created a more favorable binding environment for the preferred enantiomer [15]. The mutations included S53P, L162G, and three additional changes that modified the active site architecture to enhance substrate discrimination [15].

Molecular dynamics simulations revealed that the S53P mutation disrupted a hydrogen bond network involving S53, S161, and H83, allowing the histidine residue to adopt alternative conformations [15]. The concurrent L162G mutation created additional space that enabled the histidine side chain to move closer to the active site, providing enhanced stabilization of the oxyanion intermediate [15]. This coordinated effect demonstrates the importance of epistatic interactions in enzyme evolution.

The development of Candida antarctica lipase A variants for enhanced activity toward α-substituted esters represents another significant achievement in directed evolution [18]. The evolved variants demonstrated activity improvements of approximately two orders of magnitude compared to the wild-type enzyme, enabling efficient processing of sterically hindered substrates [18]. These improvements resulted from mutations that expanded the substrate binding pocket while maintaining the essential catalytic machinery.

Systematic saturation mutagenesis has proven particularly effective for optimizing enzyme properties at specific positions [15]. This approach involves replacing individual amino acid positions with all 19 alternative residues, enabling comprehensive evaluation of positional effects on enzyme function [15]. The method has been successfully applied to multiple enzyme systems, yielding variants with substantially improved enantioselectivity and catalytic efficiency.

The directed evolution of nitrilase enzymes for the desymmetrization of prochiral dinitriles demonstrates the industrial relevance of these approaches [15]. The target reaction produces a key intermediate in the synthesis of atorvastatin, a cholesterol-lowering drug with significant pharmaceutical importance [15]. Evolved nitrilase variants achieved enantioselectivity values of 98.1% compared to 87.8% for the wild-type enzyme, representing a substantial improvement in product purity [15].

High-throughput screening systems represent a critical component of successful directed evolution campaigns [15] [17]. These systems must provide rapid, accurate assessment of the desired properties while maintaining sufficient throughput to evaluate large mutant libraries [15]. For esterification reactions, screening methods typically involve colorimetric assays that monitor product formation or substrate consumption [2] [3].

The development of mass spectrometry-based screening platforms has enabled more sophisticated analysis of enzyme variants [15]. These systems provide detailed information about product formation rates and selectivity, enabling identification of variants with subtle but significant improvements [15]. The increased analytical capability supports more refined selection criteria and accelerates the identification of optimal variants.

DNA shuffling represents an advanced mutagenesis technique that combines beneficial mutations from multiple parent sequences [15] [17]. This approach mimics natural recombination processes, enabling the rapid assembly of favorable mutations that arise in different lineages [15]. DNA shuffling has proven particularly effective for combining mutations that individually provide modest improvements but show synergistic effects when combined.

The evolution of alcohol acyltransferases for enhanced ester synthesis represents a growing area of research with direct relevance to isobutyl butyrate production [2] [3] [5]. Recent studies have demonstrated the successful engineering of these enzymes for improved substrate specificity and catalytic efficiency [2] [3]. The approaches typically involve targeted mutagenesis of residues involved in substrate binding, particularly those forming the alcohol and acyl-CoA binding sites.

Computer-aided design has increasingly been integrated with directed evolution approaches to enhance the efficiency of enzyme engineering [15] [17]. Molecular modeling can guide the selection of target positions for mutagenesis and predict the likely effects of specific mutations [15]. This integration reduces the size of libraries that must be screened while increasing the probability of identifying beneficial variants.

The application of directed evolution to cytochrome P450 monooxygenases has yielded enzymes with enhanced regioselectivity and stereoselectivity for oxidative transformations [19]. These achievements demonstrate the broad applicability of evolutionary approaches to diverse enzyme classes beyond hydrolases [19]. The success with P450 enzymes suggests that similar strategies could be applied to other enzyme systems involved in ester synthesis pathways.

Continuous evolution platforms represent the next frontier in enzyme engineering, enabling real-time optimization of enzyme properties [17]. These systems couple enzyme activity to cell survival or growth rate, allowing automatic selection of improved variants without the need for manual screening [17]. The approach dramatically accelerates the pace of evolution and enables exploration of longer evolutionary trajectories.

The integration of machine learning approaches with directed evolution data promises to further enhance the efficiency of enzyme engineering [17]. These methods can identify patterns in sequence-function relationships that guide the design of focused libraries with higher success rates [17]. The combination of computational prediction with experimental validation represents a powerful strategy for accelerating enzyme optimization.

Physical Description

XLogP3

Boiling Point

Density

0.858-0.863

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Dates

host-seeking malaria mosquitoes. Malar J. 2016 Jul 21;15(1):354. doi:

10.1186/s12936-016-1386-3. PubMed PMID: 27439360; PubMed Central PMCID:

PMC4955153.

2: Cervera-Villanueva JM, Viveros-Ceballos JL, Linzaga-Elizalde I, Ordóñez M.

Practical synthesis of novel phosphonopeptides containing Aib(P). J Pept Sci.

2016 Feb;22(2):70-5. doi: 10.1002/psc.2841. Epub 2015 Dec 21. PubMed PMID:

26688195.

3: Trinh CT, Liu Y, Conner DJ. Rational design of efficient modular cells. Metab

Eng. 2015 Nov;32:220-31. doi: 10.1016/j.ymben.2015.10.005. Epub 2015 Oct 21.

PubMed PMID: 26497627.

4: Nojiri M, Hibi M, Shizawa H, Horinouchi N, Yasohara Y, Takahashi S, Ogawa J.

Imidase catalyzing desymmetric imide hydrolysis forming optically active

3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric

acid (GABA) analogs. Appl Microbiol Biotechnol. 2015 Dec;99(23):9961-9. doi:

10.1007/s00253-015-6812-x. Epub 2015 Jul 24. PubMed PMID: 26205522.

5: Thiesen L, Kehler J, Clausen RP, Frølund B, Bundgaard C, Wellendorph P. In

Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog HOCPCA by

the Monocarboxylate Transporter Subtype 1. J Pharmacol Exp Ther. 2015

Aug;354(2):166-74. doi: 10.1124/jpet.115.224543. Epub 2015 May 18. PubMed PMID:

25986445.